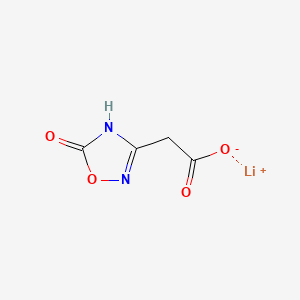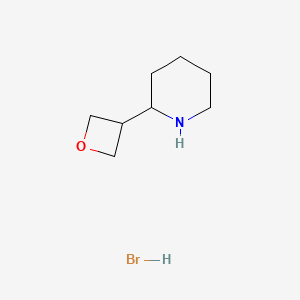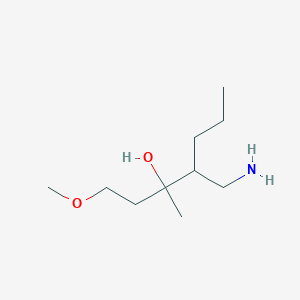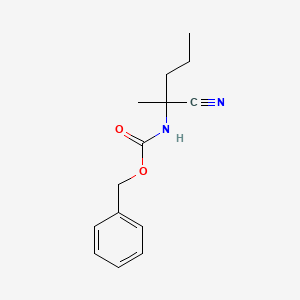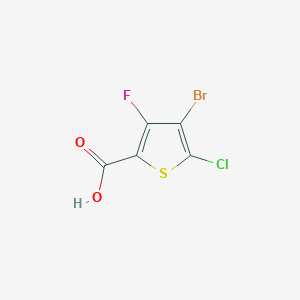
4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, and the presence of halogen atoms (bromine, chlorine, and fluorine) in this compound makes it particularly interesting for various chemical applications. This compound is known for its potential use in organic synthesis and material science due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid typically involves the functionalization of the thiophene ring. One common method includes the direct halogenation of thiophene derivatives. Bromination and chlorination can be carried out using bromine and chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process often includes halogen exchange reactions and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .
Applications De Recherche Scientifique
4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Material Science: Incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Biology and Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
- 3-Bromo-5-fluorothiophene-2-carboxylic acid
- 5-Bromo-4-fluorothiophene-2-carboxylic acid
- 4-Bromo-2-chloro-5-fluoropyridine
Uniqueness: 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is unique due to the specific arrangement of halogen atoms on the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C5HBrClFO2S |
|---|---|
Poids moléculaire |
259.48 g/mol |
Nom IUPAC |
4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5HBrClFO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10) |
Clé InChI |
VCVZYQTYRSETJE-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=C1Br)Cl)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)



![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)

